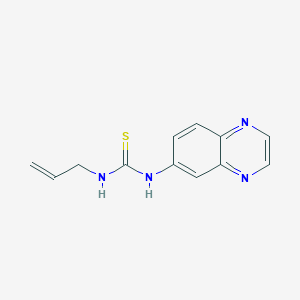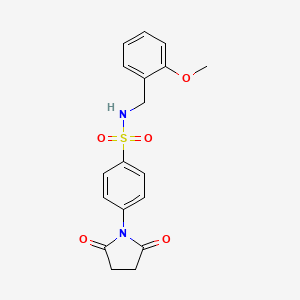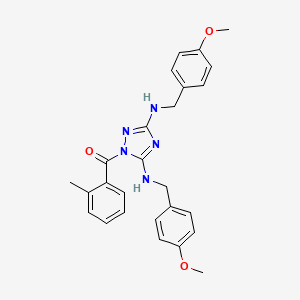
N~1~-allyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-allyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a key role in the regulation of cell growth, proliferation, and differentiation.
Mécanisme D'action
N~1~-allyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell growth, proliferation, and differentiation. This compound is a reversible inhibitor, meaning that its effects can be reversed when it is removed from the system.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in various cancer cell lines. It has also been shown to inhibit the growth and differentiation of various cell types, including keratinocytes, fibroblasts, and smooth muscle cells. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-allyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in various cellular processes. Its reversible nature also allows for the study of the effects of EGFR inhibition on cellular processes. However, this compound has limitations in terms of its specificity, as it may also inhibit other tyrosine kinases. In addition, its effects may be influenced by the concentration and duration of treatment.
Orientations Futures
There are several future directions for the study of N~1~-allyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of more specific and potent inhibitors of EGFR tyrosine kinase. Another area of research is the study of the effects of EGFR inhibition on the immune system and its potential use in immunotherapy. Additionally, the role of EGFR in various diseases, such as Alzheimer's disease and cardiovascular disease, is an area of ongoing research.
Méthodes De Synthèse
N~1~-allyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 4-chloro-2-methylphenylamine with allylamine to form N~1~-allyl-N~2~-(4-chloro-2-methylphenyl)glycinamide. This compound is then reacted with phenylsulfonyl chloride to form this compound. The final product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N~1~-allyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been widely used in scientific research to study the role of EGFR in various cellular processes. It has been used to investigate the signaling pathways involved in cancer cell growth and proliferation. This compound has also been used to study the effects of EGFR inhibition on tumor growth in animal models. In addition, this compound has been used to study the role of EGFR in the development and differentiation of various tissues.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-3-11-20-18(22)13-21(17-10-9-15(19)12-14(17)2)25(23,24)16-7-5-4-6-8-16/h3-10,12H,1,11,13H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVSQLDJTSEIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5209786.png)

![1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5209796.png)

![1-(2-furyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5209804.png)
![(3aS*,6aR*)-5-(4,6-dimethoxy-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5209819.png)

![4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5209840.png)



![2-[4-(1H-indol-3-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5209877.png)
